CID 78060622

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl)aminosulfur trifluoride can be synthesized through the reaction of sulfur tetrafluoride with bis(2-methoxyethyl)amine under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of bis(2-methoxyethyl)aminosulfur trifluoride involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities, ensuring the compound’s suitability for various applications in organic synthesis .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyethyl)aminosulfur trifluoride is primarily used in deoxofluorination reactions. It effectively converts alcohols, aldehydes, and carboxylic acids into their corresponding fluorinated derivatives. This reagent is also employed in the fluorination of thiocarbonyl compounds, including thioketones, thioesters, and thioamides .

Common Reagents and Conditions: The reactions involving bis(2-methoxyethyl)aminosulfur trifluoride typically require anhydrous conditions and are conducted at low to moderate temperatures. Common reagents used in these reactions include alcohols, aldehydes, and carboxylic acids .

Major Products Formed: The major products formed from reactions with bis(2-methoxyethyl)aminosulfur trifluoride are fluorinated compounds, such as alkyl fluorides, gem-difluorides, and trifluoromethyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Bis(2-methoxyethyl)aminosulfur trifluoride has a wide range of applications in scientific research. In chemistry, it is used to synthesize fluorinated compounds, which are important in the development of pharmaceuticals and agrochemicals. In biology, fluorinated compounds are used as probes and tracers in various biochemical assays. In medicine, these compounds are used in the development of diagnostic agents and therapeutic drugs. In industry, bis(2-methoxyethyl)aminosulfur trifluoride is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of bis(2-methoxyethyl)aminosulfur trifluoride involves the activation of the sulfur-fluorine bond, which facilitates the transfer of fluorine atoms to the target molecules. This process is highly efficient and selective, allowing for the precise introduction of fluorine atoms into various organic compounds .

Comparison with Similar Compounds

Bis(2-methoxyethyl)aminosulfur trifluoride is unique in its enhanced thermal stability and effectiveness compared to other deoxofluorination reagents, such as dialkylaminosulfur trifluoride. This stability reduces the risk of decomposition during reactions, making it a preferred choice for complex chemical transformations .

Similar Compounds:- Dialkylaminosulfur trifluoride

- Diethylaminosulfur trifluoride

- Dimethylaminosulfur trifluoride

These compounds share similar functionalities but differ in their stability and reactivity, with bis(2-methoxyethyl)aminosulfur trifluoride offering superior performance in many applications .

Properties

Molecular Formula |

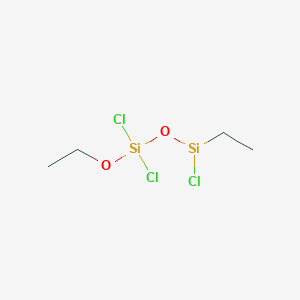

C4H10Cl3O2Si2 |

|---|---|

Molecular Weight |

252.65 g/mol |

InChI |

InChI=1S/C4H10Cl3O2Si2/c1-3-8-11(6,7)9-10(5)4-2/h3-4H2,1-2H3 |

InChI Key |

SSMQPRQDPAZMLD-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](O[Si](CC)Cl)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.